Bienvenue dans la boutique en ligne BenchChem!

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

GABAC receptor Stereoselectivity Electrophysiology

Procure (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid (CAS 168471-40-7) as a stereochemically defined, conformationally constrained GABA analogue. Unlike its enantiomer (+)-ACPECA, which acts as a full GABAC agonist, this (-)-isomer exhibits weak antagonist activity (IC50 >> 300 μM) across ρ1, ρ2, and ρ3 subtypes, making it an essential stereospecific control for neuropharmacology. It also functions as a competitive, non-substrate GABA-AT inhibitor, enabling dissection of substrate recognition vs. inhibition. With ≥99% HPLC purity and characterized optical rotation ([α]D²⁵ = -245 ± 2º), it ensures reproducible outcomes in peptidomimetic synthesis, chiral building block applications, and in vivo addiction studies.

Molecular Formula C₆H₉NO₂
Molecular Weight 127.14
CAS No. 168471-40-7
Cat. No. B1142292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
CAS168471-40-7
Synonyms(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid; 
Molecular FormulaC₆H₉NO₂
Molecular Weight127.14
Structural Identifiers
SMILESC1C(C=CC1N)C(=O)O
InChIInChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid (CAS 168471-40-7): Procurement-Relevant Chemical Identity and Baseline Characterization


(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, also designated as (-)-ACPECA or (-)-(1S,4R)-γ-Homocycloleu-2-ene, is a chiral, conformationally constrained cyclopentene analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) [1]. The compound is characterized by a rigid cyclopentene ring scaffold that restricts conformational flexibility, thereby locking the relative spatial orientation of its amino and carboxylic acid functional groups in a defined cis-geometry [2]. This structural rigidity distinguishes it from the flexible endogenous ligand GABA and forms the basis for its utility as a molecular probe in neuropharmacological research. Key procurement-relevant specifications include a molecular formula of C₆H₉NO₂, a molecular weight of 127.14 g/mol, and a commercial purity specification of ≥ 99% (HPLC) from established vendors .

Technical Procurement Risk: Why Generic Substitution of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid (CAS 168471-40-7) Is Not Scientifically Justifiable


Substitution of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid with its enantiomer, (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, or other cyclopentene GABA analogues is not a scientifically valid procurement strategy due to starkly divergent pharmacological activities that are a direct consequence of stereochemistry. While the (1R,4S)-enantiomer ((+)-ACPECA) functions as a full agonist at GABAC ρ1 and ρ2 receptors with defined EC₅₀ values, the target compound, (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid ((-)-ACPECA), exhibits weak antagonist activity across all three receptor subtypes (IC₅₀ >> 300 μM) [1]. This phenomenon of opposite biological activity between enantiomers is a well-documented feature of cis-constrained GABA analogues and underscores that procurement of the specific stereoisomer is an absolute experimental necessity, not a negotiable specification [1]. Furthermore, within the class of cyclopentene GABA analogues, variations in the position of the double bond and substitution pattern profoundly alter substrate versus inhibitor behavior at GABA aminotransferase (GABA-AT), as quantified in comparative kinetic analyses [2].

Evidence-Based Selection Guide: Quantified Differentiation of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid (CAS 168471-40-7) from Closest Analogs


GABAC Receptor Pharmacology: Stereospecific Antagonist Profile of (-)-ACPECA vs. Agonist Activity of Enantiomer (+)-ACPECA

At recombinant GABAC receptors expressed in Xenopus laevis oocytes, the (1S,4R)-enantiomer, designated (-)-ACPECA, acts as a weak antagonist with IC₅₀ values >> 300 μM at ρ1, ρ2, and ρ3 receptor subtypes [1]. This contrasts with the enantiomeric compound (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid ((+)-ACPECA), which functions as a full agonist at ρ1 (EC₅₀ ~135 μM, Iₘₐₓ ~100%) and ρ2 (EC₅₀ ~60 μM, Iₘₐₓ ~100%), and as a partial agonist at ρ3 (EC₅₀ ~112 μM, Iₘₐₓ ~37%) [1].

GABAC receptor Stereoselectivity Electrophysiology

GABA-AT Inhibition: Class-Wide Competitive Inhibition with Distinct Substrate Activity Differentiation

Within a panel of conformationally rigid vigabatrin analogues, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (as its racemic mixture, compound (±)-5, d,l-trans-4-amino-2-cyclopentene-1-carboxylic acid) acts as a competitive inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT) but is not a substrate for the enzyme [1]. This contrasts with the cis-constrained enantiomer (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid ((+)-3), which is a good substrate with a Kₘ value of 48 μM—24-fold lower (better binding) than GABA's Kₘ of 1140 μM—and a kcat of 0.76 min⁻¹ [1]. Another regioisomer, (4R)-4-amino-1-cyclopentene-1-carboxylic acid ((-)-4), exhibits Kₘ and kcat values (1280 μM, 0.97 min⁻¹) very similar to GABA (1140 μM, 3.4 min⁻¹) [1].

GABA aminotransferase Enzyme inhibition Substrate kinetics

In Vivo Behavioral Pharmacology: GABA Transaminase Inhibition Blocks Drug-Seeking Behavior

Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid (4-ACCA) at a dose of 300 mg/kg (i.p.) significantly blocks the expression of conditioned place preference (CPP) to both cocaine (20 mg/kg) and nicotine (0.6 mg/kg) in rats [1]. This in vivo behavioral effect is attributed to the compound's action as a reversible inhibitor of GABA transaminase (GABA-AT), leading to elevated brain GABA levels [1].

Addiction Behavioral pharmacology GABA transaminase

Chemical Purity and Identity: Quantified Specifications for Reproducible Research Procurement

Commercial procurement of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid (CAS 168471-40-7) is available with a minimum purity specification of ≥ 99% as determined by HPLC . The compound is characterized by a specific optical rotation of [α]D²⁵ = -245 ± 2º (C=1% in H₂O), providing a key analytical marker for identity verification and differentiation from its enantiomer .

Quality control Analytical chemistry Chiral purity

Optimized Application Scenarios for (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid (CAS 168471-40-7) Based on Quantified Evidence


Stereospecific Pharmacological Probe for Differentiating GABAC Receptor Subtype Function

Researchers investigating GABAC receptor pharmacology should procure (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid specifically as a weak antagonist control or to study antagonist binding modes, based on its IC₅₀ >> 300 μM antagonist profile at ρ1, ρ2, and ρ3 subtypes in Xenopus oocyte electrophysiology assays [1]. The compound's weak antagonist activity provides a useful baseline for comparison with more potent GABAC antagonists, and its stereospecificity enables studies of chiral recognition at the orthosteric binding site when contrasted with the agonist enantiomer (+)-ACPECA [1].

GABA Aminotransferase (GABA-AT) Mechanistic Studies Requiring a Non-Substrate Competitive Inhibitor

Investigators studying GABA-AT enzyme mechanism can employ this compound as a competitive inhibitor that is not turned over as a substrate, a property that distinguishes it from substrate-active analogues such as (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid ((+)-3), which exhibits a Kₘ 24-fold lower than GABA [2]. This non-substrate inhibitor profile is valuable for experiments designed to dissect the structural determinants governing substrate recognition versus inhibition at the GABA-AT active site [2].

In Vivo Behavioral Pharmacology of GABAergic Modulation in Addiction Models

Neuroscientists exploring GABAergic mechanisms in addiction can use this compound (as the 1R,4S enantiomer, 4-ACCA) as a tool to elevate brain GABA levels via reversible GABA-AT inhibition, a mechanism demonstrated to block the expression of conditioned place preference to both cocaine and nicotine at a systemic dose of 300 mg/kg in rat models [3]. This provides a validated in vivo tool for studying the role of GABA tone in drug-seeking behavior and relapse models [3].

Chiral Building Block for Synthesis of Conformationally Constrained Bioactive Molecules

Medicinal chemists can leverage the defined stereochemistry and rigid cyclopentene scaffold of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid as a chiral building block for the construction of peptidomimetics and other conformationally constrained analogues, with the high commercial purity (≥ 99% HPLC) and characterized optical rotation ([α]D²⁵ = -245 ± 2º) ensuring reliable synthetic outcomes and reproducible stereochemical integrity in downstream products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.